Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-
Description
Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- is a complex azo dye derivative characterized by a brominated nitrophenyl group, an azo (-N=N-) linkage, and a substituted acetamide moiety.
Properties
CAS No. |
63467-25-4 |
|---|---|
Molecular Formula |
C22H23BrN6O5 |
Molecular Weight |
531.4 g/mol |
IUPAC Name |
N-[2-[(2-bromo-4-nitrophenyl)diazenyl]-5-[2-(2,5-dioxopyrrolidin-1-yl)ethyl-ethylamino]phenyl]acetamide |
InChI |
InChI=1S/C22H23BrN6O5/c1-3-27(10-11-28-21(31)8-9-22(28)32)15-4-7-19(20(13-15)24-14(2)30)26-25-18-6-5-16(29(33)34)12-17(18)23/h4-7,12-13H,3,8-11H2,1-2H3,(H,24,30) |
InChI Key |
WIIYVWHFGTUCNS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN1C(=O)CCC1=O)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Br)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- typically involves a multi-step process. The initial step often includes the diazotization of 2-bromo-4-nitroaniline, followed by coupling with a suitable amine to form the azo compound. The final step involves the acylation of the azo compound with acetic anhydride to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the azo linkage and prevent degradation of the product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: Reduction reactions typically target the azo linkage, resulting in the formation of amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, nitro compounds, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used as a dye in textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction in biological systems, leading to the release of active amines that interact with cellular components, thereby exerting their effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The presence of nitro (-NO2) and bromo (-Br) groups enhances lightfastness and color intensity but reduces solubility in aqueous media .
- Amino Side Chains: Diethylamino or pyrrolidinyl ethylamino groups improve solubility in organic solvents, whereas phenylmethylamino groups increase hydrophobicity .
- Functional Additions: Methoxy (-OCH3) or cyano (-CN) substituents modulate electronic transitions, shifting absorption maxima (λmax) and enabling application-specific tuning .
Heterocyclic Analogs
Compounds like N-[2-[2-(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)diazenyl]-5-(diethylamino)phenyl]-2-phenoxyacetamide incorporate benzisothiazol rings instead of simple aryl groups. These heterocycles introduce additional conjugation pathways, resulting in:
- Red-Shifted Absorption : Extended π-systems lead to λmax values exceeding 600 nm, suitable for near-infrared applications.
- Increased Reactivity : The benzisothiazol moiety may participate in redox reactions, limiting utility in high-temperature dyeing but enabling catalytic or sensing roles .
Research Findings and Computational Insights
A DFT-based comparative study of analogous azo dyes (e.g., N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide) revealed that electron-withdrawing groups stabilize the azo linkage, reducing susceptibility to photodegradation . For the target compound, the bromo-nitro-phenyl group likely confers similar stability, while the pyrrolidinyl ethylamino side chain may introduce steric hindrance, further mitigating decomposition .
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